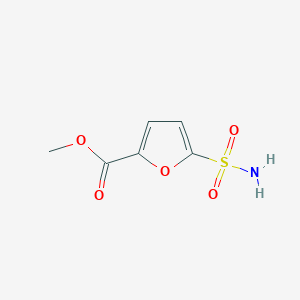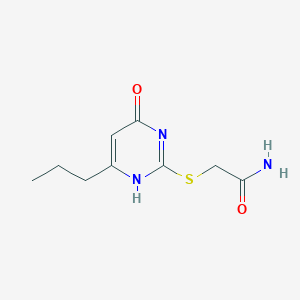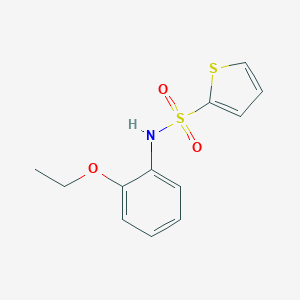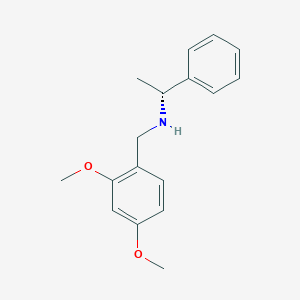![molecular formula C21H18FNO2 B495430 2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide](/img/structure/B495430.png)
2-([1,1'-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a biphenyl moiety linked to a propanamide group, with a fluorophenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for applications in medicinal chemistry, materials science, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide typically involves the following steps:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through various coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions, where a fluorine atom is substituted onto the aromatic ring.
Formation of the Propanamide Group: The propanamide group can be synthesized by reacting the biphenyl compound with a suitable amine and an acylating agent, such as acetic anhydride or acetyl chloride, under appropriate reaction conditions.
Industrial Production Methods
Industrial production of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds or amides.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide can be compared with other similar compounds, such as:
2-([1,1’-biphenyl]-4-yloxy)-N-(2-chlorophenyl)propanamide: Similar structure but with a chlorine substituent instead of fluorine.
2-([1,1’-biphenyl]-4-yloxy)-N-(2-bromophenyl)propanamide: Similar structure but with a bromine substituent instead of fluorine.
2-([1,1’-biphenyl]-4-yloxy)-N-(2-iodophenyl)propanamide: Similar structure but with an iodine substituent instead of fluorine.
The uniqueness of 2-([1,1’-biphenyl]-4-yloxy)-N-(2-fluorophenyl)propanamide lies in its specific fluorine substituent, which can influence its chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C21H18FNO2 |
|---|---|
Molekulargewicht |
335.4g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-2-(4-phenylphenoxy)propanamide |
InChI |
InChI=1S/C21H18FNO2/c1-15(21(24)23-20-10-6-5-9-19(20)22)25-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-15H,1H3,(H,23,24) |
InChI-Schlüssel |
MZXNVOCHTZSQNU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furamide](/img/structure/B495348.png)
![3-(4-Fluorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495349.png)
![Isopropyl 5-({[(butylamino)carbonyl]amino}sulfonyl)-2-furoate](/img/structure/B495352.png)
![3-(4-Chlorobenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B495353.png)
![1-BENZYL-2-{[(1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}-1H-1,3-BENZODIAZOLE](/img/structure/B495355.png)
![2-[2-(1H-benzimidazol-2-yl)ethylsulfanyl]-1H-benzimidazole](/img/structure/B495356.png)
![2-{[1-Benzylbenzimidazol-2-yl]methylthio}benzoxazole](/img/structure/B495357.png)

![3-{2-[2-(2-Methoxy-phenoxy)-ethylsulfanyl]-benzoimidazol-1-yl}-propane-1,2-diol](/img/structure/B495359.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B495366.png)



